N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide
Description
N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and an ethanediamide linker connecting to an oxolan-2-ylmethyl moiety. The thienopyrazole scaffold is notable for its electron-rich aromatic system, which often confers bioactivity in medicinal chemistry contexts, such as kinase inhibition or antimicrobial activity . The oxolan (tetrahydrofuran) group enhances solubility due to its oxygen-containing ring, while the 2,4-dimethylphenyl substituent may improve lipophilicity and target binding affinity.
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-12-5-6-17(13(2)8-12)24-18(15-10-28-11-16(15)23-24)22-20(26)19(25)21-9-14-4-3-7-27-14/h5-6,8,14H,3-4,7,9-11H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHFRYVNMKOYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 2,4-dimethylphenyl group and the oxolan-2-ylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
N'-Cyclopentyl-N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS 899733-57-4)
- Molecular Formula : C₁₈H₁₉FN₄O₄S (MW: 406.4 g/mol) vs. the target compound’s estimated formula C₂₁H₂₄N₄O₃S (MW: ~412.5 g/mol).
- The sulfone (5,5-dioxo) moiety in CAS 899733-57-4 increases polarity (logP ~1.8) versus the non-sulfonated thienopyrazole in the target compound (estimated logP ~2.5) . The cyclopentyl group in CAS 899733-57-4 may reduce aqueous solubility compared to the oxolan-2-ylmethyl group in the target compound.
3-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyridin-4-amine
- The oxolan group’s stereochemistry (2- vs. 3-position) may influence binding specificity in target enzymes .
Pharmacological and Physicochemical Properties
| Property | Target Compound | CAS 899733-57-4 |
|---|---|---|
| Molecular Weight | ~412.5 g/mol | 406.4 g/mol |
| logP (Predicted) | ~2.5 | ~1.8 |
| Aqueous Solubility (mg/mL) | Moderate (oxolan-enhanced) | Low (cyclopentyl group) |
| Metabolic Stability | Moderate (methyl groups) | High (fluorophenyl) |
| Synthetic Accessibility | Challenging (multi-step) | Complex (sulfone synthesis) |
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The presence of the oxolan-2-ylmethyl group adds to the compound's uniqueness and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 399.51 g/mol |
| Chemical Formula | C20H26N4OS |
| IUPAC Name | This compound |
| CAS Number | 396722-38-6 |
Anticancer Activity
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with specific cellular targets such as kinases and transcription factors involved in cancer progression.
- Case Study : A study published in PLOS ONE demonstrated that derivatives of thieno[3,4-c]pyrazoles exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong potential for further development as anticancer agents .
Anti-inflammatory Properties
Compounds similar to this compound have also been evaluated for their anti-inflammatory effects.
- Inflammatory Pathways : These compounds may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling.
- Research Findings : A comparative study highlighted that certain thieno[3,4-c]pyrazole derivatives reduced inflammation markers in vitro and in vivo models .
Neuroprotective Effects
Emerging evidence suggests that thieno[3,4-c]pyrazoles may possess neuroprotective properties:
- Mechanism : These compounds might protect neuronal cells from oxidative stress and apoptosis.
- Study Example : In a recent experiment involving rodent models of neurodegeneration, administration of thieno[3,4-c]pyrazole derivatives resulted in improved cognitive function and reduced neuronal loss .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with the preparation of the thieno[3,4-c]pyrazole core.
- Reaction Conditions : Key steps include cyclization reactions followed by functionalization with appropriate substituents under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
